molecular formula C5H8N2O2 B15208597 2-(Dimethylamino)oxazol-5(4H)-one

2-(Dimethylamino)oxazol-5(4H)-one

Cat. No.: B15208597
M. Wt: 128.13 g/mol
InChI Key: GYLRZQMFKVXULT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are known for their diverse reactivity and have been widely studied for their applications in organic synthesis and medicinal chemistry. The structure of this compound consists of an oxazolone ring with a dimethylamino group at the 2-position, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with an α-halo acid derivative, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)oxazol-5(4H)-one has found applications in several fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and amino acids.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the binding affinity and specificity of the compound. Additionally, the oxazolone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

2-(Dimethylamino)oxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:

    2-Aminooxazol-5(4H)-one: Lacks the dimethylamino group, resulting in different reactivity and applications.

    2-Methylaminooxazol-5(4H)-one: Contains a methylamino group instead of a dimethylamino group, leading to variations in chemical behavior.

    2-Phenylaminooxazol-5(4H)-one: The presence of a phenyl group imparts different steric and electronic properties.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-(dimethylamino)-4H-1,3-oxazol-5-one

InChI

InChI=1S/C5H8N2O2/c1-7(2)5-6-3-4(8)9-5/h3H2,1-2H3

InChI Key

GYLRZQMFKVXULT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NCC(=O)O1

Origin of Product

United States

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